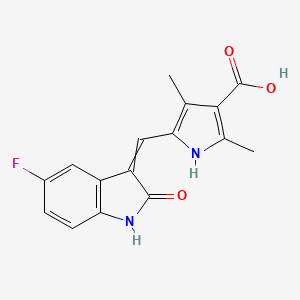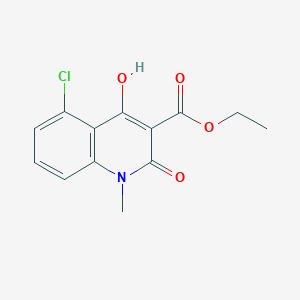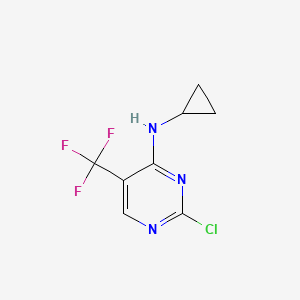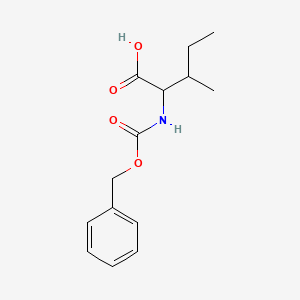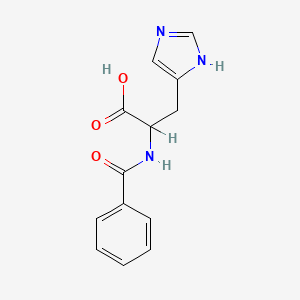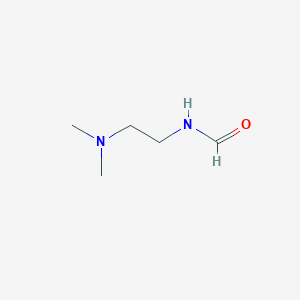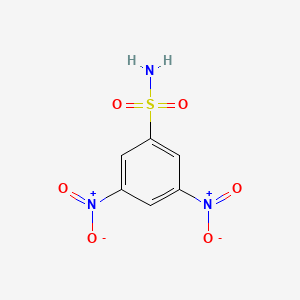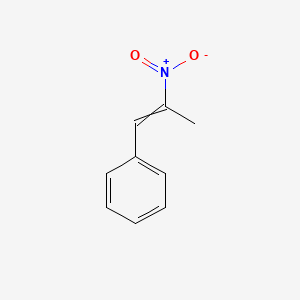
1-Phenyl-2-nitropropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Phenyl-2-nitropropene can be synthesized through the Henry reaction, which involves the reaction of benzaldehyde and nitroethane in the presence of a basic catalyst . The reaction conditions typically include the use of solvents like ethanol or methanol and a basic catalyst such as sodium hydroxide or potassium hydroxide . The product can be purified by recrystallization using solvents like hexane, methanol, ethanol, or isopropanol .
Chemical Reactions Analysis
1-Phenyl-2-nitropropene undergoes various chemical reactions, including reduction, oxidation, and substitution reactions.
Scientific Research Applications
1-Phenyl-2-nitropropene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs like Adderall, which is used to treat ADHD and narcolepsy.
Chemistry: The compound is employed in various organic synthesis reactions to produce other chemical intermediates.
Biology: It is used in the study of enzyme-catalyzed reactions, particularly those involving nitro-reductases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-nitropropene involves its reduction to form reactive intermediates. For example, in the reduction process, the nitro group is reduced to an amine group, which can then participate in further chemical reactions . The molecular targets and pathways involved in these reactions include the formation of resonance-stabilized anions and the nucleophilic addition to aldehydes .
Comparison with Similar Compounds
1-Phenyl-2-nitropropene is similar to other nitrostyrenes, such as β-methyl-β-nitropropene and trans-beta-Methyl-beta-Nitrostyrene . it is unique in its specific applications and the types of reactions it undergoes. For instance, while other nitrostyrenes may also be used in the synthesis of amphetamines, this compound is particularly favored for its efficiency and the purity of the products formed .
Similar Compounds
- β-methyl-β-nitropropene
- trans-beta-Methyl-beta-Nitrostyrene
- 2-Nitroprop-1-en-1-ylbenzene
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-nitroprop-1-enylbenzene |
InChI |
InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
WGSVFWFSJDAYBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


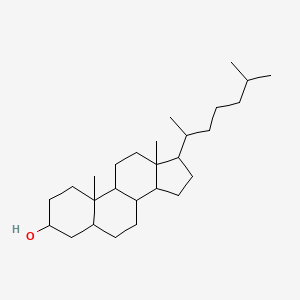
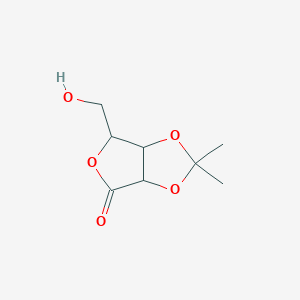
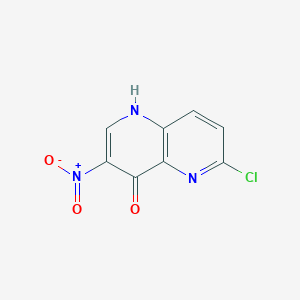

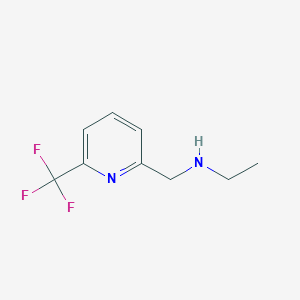
![2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B8816948.png)
![Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B8816958.png)
